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ALACHLOR-RING-UL-14C

Cat. No.: B1176138
CAS No.: 155773-66-3
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Description

Significance of Alachlor (B1666766) as a Research Subject in Agro-Environmental Science

First registered in 1969, Alachlor became one of the most widely used herbicides in the United States for controlling annual grasses and broadleaf weeds, particularly in corn, soybean, and peanut crops. nih.govbeyondpesticides.org Its extensive application, peaking in the late 1980s, led to significant environmental loading. nih.gov Consequently, Alachlor and its breakdown products have been frequently detected in groundwater and surface water, raising concerns about widespread environmental contamination and potential exposure. nih.govwikipedia.orgmdpi.com

The herbicide's environmental behavior, characterized by moderate persistence and mobility in soil, makes it a compelling subject for research. nih.govwikipedia.org Its half-life in soil can range from approximately 6 to 15 days under aerobic conditions, but this can vary significantly based on soil type and environmental factors. wikipedia.org The detection of Alachlor in rural drinking water wells and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) in 1986, based on tumors in laboratory animals, further amplified the need for comprehensive studies on its environmental fate and transport. nih.govepa.gov This has driven decades of research to understand its degradation pathways, the formation of its metabolites, and its potential for leaching into water resources, making Alachlor a model compound for studying the environmental impact of chloroacetanilide herbicides. ethz.chnih.govscience.gov

Rationale for Uniformly Ring-Labeled 14C Tracer Applications in Xenobiotic Fate Studies

To understand what happens to a foreign compound (xenobiotic) like Alachlor in a complex environment, researchers need a way to track it accurately. Isotope tracer studies, particularly those using Carbon-14 (B1195169) (14C), are a powerful tool for this purpose. iaea.org By replacing some of the stable carbon-12 atoms in the Alachlor molecule with radioactive 14C atoms, scientists can follow the compound and its transformation products through soil, water, and biological systems. researchgate.netnih.gov

The specific use of uniformly ring-labeled 14C Alachlor (ALACHLOR-RING-UL-14C) is a critical methodological choice. "Uniformly labeled" means that the 14C atoms are distributed evenly throughout the phenyl ring structure of the molecule. nih.govsci-hub.se This is crucial because the degradation of Alachlor often involves the cleavage of its side chains. ethz.ch If the label were only on a side chain, its loss would prevent researchers from tracking the core aniline (B41778) ring structure, which can persist and form other metabolites. By labeling the stable ring, scientists can conduct a complete mass balance, accounting for:

Parent Compound: The amount of original Alachlor remaining over time.

Mineralization: The complete degradation of the ring structure into 14CO2, which can be trapped and measured. researchgate.netacs.org

Metabolites: The formation of new compounds as the Alachlor molecule is transformed.

Bound Residues: The fraction of radioactivity that becomes strongly attached to soil particles and cannot be extracted with solvents. iaea.orgresearchgate.netacs.org

This detailed tracking provides invaluable data on the persistence, degradation pathways, and ultimate fate of the herbicide in the environment. mdpi.comresearchgate.net

Historical Context and Evolution of Research Methodologies Involving this compound

Research using this compound has evolved significantly since the herbicide's introduction. Early studies in the 1980s focused on establishing basic environmental fate parameters. These investigations used methodologies like soil incubation to determine degradation rates and half-lives in various soil types under controlled aerobic and anaerobic conditions. epa.govepa.gov Leaching column studies were also employed to assess the herbicide's mobility in different soil textures. epa.govepa.gov

As analytical techniques became more sophisticated, research methodologies expanded to provide a more nuanced understanding of Alachlor's behavior. The focus shifted from simply measuring disappearance to identifying the complex degradation pathways and the specific metabolites formed. ethz.ch

Key research methodologies that have utilized this compound include:

Batch Equilibrium Studies: Used to determine the sorption and desorption characteristics of Alachlor on soils and sediments, providing insight into its mobility and bioavailability. epa.govusda.gov

Soil and Aquatic Microcosm/Mesocosm Studies: These controlled laboratory or field-based systems simulate natural environments, allowing researchers to study Alachlor's degradation and transformation under more realistic conditions, including the influence of microbial communities, temperature, and nutrient levels. science.govresearchgate.netusgs.gov

Plant Uptake Studies: By applying this compound to soil, researchers can quantify the amount of radioactivity taken up by rotational crops, assessing the potential for residues to enter the food chain. epa.govresearchgate.net

Mineralization and Bound Residue Analysis: Specific experiments are designed to measure the evolution of 14CO2 and to quantify the formation of unextractable, or bound, residues over time, which is critical for a full environmental assessment. usda.govusda.gov

These evolving methodologies, all reliant on the 14C tracer, have built a comprehensive picture of how Alachlor behaves in agro-ecosystems, from its initial application to its ultimate environmental fate.

Research Findings in Data Tables

The following tables present data synthesized from various studies utilizing this compound.

Table 1: Degradation and Bound Residue Formation of [14C]Alachlor in Soil

This table illustrates how the half-life of Alachlor and the formation of bound residues change with soil depth. Deeper soils, with less microbial activity, show significantly slower degradation.

Soil DepthAlachlor Half-Life (days)Soil-Bound Residue (% of Applied 14C)
Surface Soil (0-15 cm)854
Subsurface Soil (45-120 cm)492
Data adapted from a study on Hord silt loam incubated at 22°C. researchgate.net

Table 2: Sorption and Mineralization of [14C]Alachlor in Different Tillage Systems

This table compares the environmental fate of Alachlor in soils from no-till (NT) and conventional-till (CT) systems. The higher organic matter in NT soil leads to greater sorption and slightly higher mineralization.

Tillage SystemSorption (Kd value)Cumulative Mineralization (% of Applied 14C after 54 days)Unextractable Residues (% of Applied 14C after 54 days)
No-Till (NT)Greater13%54%
Conventional-Till (CT)Lesser7%43%
Data adapted from a study on soybean tillage systems. usda.gov

Table 3: Effect of Soil Amendments on [14C]Alachlor Sorption

This table shows how adding different types of biochar to soil can dramatically increase the sorption of Alachlor, potentially reducing its bioavailability and mobility.

Soil Amendment (10% w/w)Sorption Coefficient (Kd L·kg⁻¹)
Unamended Soil (Control)1.4
Wood Chips Biochar32.0
Sugarcane Bagasse BiocharNot specified
Soybean Stover BiocharNot specified
Data adapted from a study evaluating various soil amendments. usda.gov

Properties

CAS No.

155773-66-3

Molecular Formula

C14H20ClNO2

Origin of Product

United States

Methodological Frameworks for Alachlor Ring Ul 14c Tracer Studies

Synthesis and Characterization of ALACHLOR-RING-UL-14C for Research Purity and Specific Activity Considerations

The synthesis of this compound involves the incorporation of Carbon-14 (B1195169) into the uniform positions of the phenyl ring of the alachlor (B1666766) molecule. This specific labeling is crucial as it ensures that the radiotracer remains detectable even after significant degradation of the side chains, allowing for a comprehensive mass balance of the aromatic portion of the molecule.

For research purposes, the purity and specific activity of the synthesized this compound are of paramount importance. High radiochemical purity ensures that the observed radioactivity is directly attributable to the alachlor molecule and not to labeled impurities, which could lead to erroneous interpretations of its environmental behavior. Commercially available this compound is often reported with purities exceeding 97%. usda.govpsu.eduusda.gov For instance, studies have utilized this compound with a purity of 97% and a specific activity of 1 GBq mmol⁻¹, as well as a 99% pure compound with a specific activity of 430 kBq mmol⁻¹. usda.govusda.gov Another source reports a purity of 99% with a specific activity of 27.0 mCi mmol⁻¹. usda.gov

The specific activity, which is the amount of radioactivity per unit mass of the compound, determines the sensitivity of detection in tracer experiments. Higher specific activity allows for the use of lower concentrations of the herbicide in studies, more closely mimicking environmentally relevant scenarios. The specific activity of this compound can vary, with reported values ranging from 100 to 999 kBq mmol⁻¹. psu.edu

Table 1: Purity and Specific Activity of this compound in Various Studies

Purity (%)Specific ActivitySource
971 GBq mmol⁻¹ usda.gov
9927.0 mCi mmol⁻¹ usda.gov
>97100 to 999 kBq mmol⁻¹ psu.edu
99430 kBq mmol⁻¹ usda.gov
971010 kBq mmol⁻¹ usda.gov

Quantitative Radioactivity Detection Techniques

The quantification of ¹⁴C is fundamental to tracer studies, providing data on the total amount of the radiolabeled compound and its derivatives present in a sample. Two primary techniques are employed for this purpose: Liquid Scintillation Counting and Combustion Analysis.

Liquid Scintillation Counting (LSC) for Total ¹⁴C Quantification

Liquid Scintillation Counting (LSC) is a widely used and highly efficient method for quantifying the total ¹⁴C radioactivity in liquid samples. usda.govethz.ch In this technique, the sample containing this compound or its ¹⁴C-labeled metabolites is mixed with a scintillation cocktail. The beta particles emitted by the decay of ¹⁴C excite the scintillator molecules in the cocktail, which in turn emit photons of light. These light emissions are detected and counted by a photomultiplier tube within the LSC instrument. mednexus.orghidex.de

LSC is versatile and can be used to analyze a variety of sample matrices, including aqueous solutions, solvent extracts, and even directly for some bio-oils. usda.govhidex.de For example, in soil sorption experiments, an aliquot of the supernatant is mixed with a scintillation cocktail to determine the amount of ¹⁴C-alachlor remaining in solution. usda.gov The efficiency of the counting process can be affected by quenching, where the color or chemical composition of the sample interferes with the light emission or detection. mednexus.org Modern LSC systems often incorporate methods to correct for quenching, ensuring accurate quantification. mednexus.org

Combustion Analysis for Total Residual ¹⁴C and Mineralization Products

Combustion analysis is an essential technique for determining the total amount of ¹⁴C remaining in solid samples, such as soil or biological tissues, after extraction procedures. This method is also crucial for quantifying the extent of mineralization, which is the complete degradation of the organic compound to inorganic products like carbon dioxide (¹⁴CO₂). usda.govusda.gov

In this process, the solid sample is combusted at a high temperature, converting all the ¹⁴C present into ¹⁴CO₂. aaqr.org This ¹⁴CO₂ gas is then trapped in a suitable absorbent, often a strong base like sodium hydroxide (B78521) (NaOH). usda.gov The trapped ¹⁴CO₂ can then be quantified by LSC. usda.gov For instance, in soil incubation studies, vials containing NaOH are used to trap the evolved ¹⁴CO₂ from the mineralization of this compound. usda.gov By periodically analyzing the NaOH traps, a cumulative measure of mineralization can be obtained over time. usda.gov This technique provides a direct measure of the unextractable or bound residues of ¹⁴C in the solid matrix. usda.gov

Environmental Fate Dynamics of Alachlor Ring Ul 14c

Sorption and Desorption Processes in Soil and Sediment Matrices

The interaction of ALACHLOR-RING-UL-14C with soil and sediment particles, known as sorption and desorption, is a critical factor in determining its mobility and availability in the environment. These processes are influenced by various soil properties, most notably organic carbon content and the presence of soil amendments.

Influence of Soil Organic Carbon and Humic Substances on Sorption Kinetics

Soil organic carbon (SOC) and its components, such as humic substances, play a predominant role in the sorption of alachlor (B1666766). slu.senih.gov Studies have consistently shown a positive correlation between the amount of organic carbon in the soil and the extent of alachlor sorption. slu.senih.gov For instance, research on a Calcic Haploxeralf soil in central Spain demonstrated that the soil's capacity for alachlor sorption was directly related to its organic carbon content, which had been influenced by long-term additions of cattle manure or crop residues. nih.gov

Humic acids, a major component of humic substances, have been identified as key contributors to this process. The structural characteristics of humic acids, including the presence of aliphatic and aromatic groups, as well as phenolic, carboxylic, and amide functional groups, facilitate the binding of alachlor molecules. nih.gov Enhanced sorption of alachlor has been observed in soils where the organic matter is less altered, as indicated by a strong infrared lignin (B12514952) signature and higher yields of methoxyphenols after pyrolysis of the humic acids. nih.gov Conversely, a higher degree of aromaticity in the humic acids has been negatively correlated with alachlor sorption. nih.gov

The kinetics of sorption, or the rate at which alachlor binds to soil, can also be influenced by the nature of the organic matter. For example, one study found that alachlor sorption was greater and more rapid in soil from no-till plots compared to conventionally tilled soil, a difference attributed to the higher SOC content in the no-till system. usda.gov

Sorption Isotherms and Hysteresis in Various Soil Types

Sorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of a substance in solution and the amount sorbed onto a solid phase at a constant temperature. For alachlor, the Freundlich isotherm model has been widely used to describe its sorption behavior in various soil types. nih.govsdstate.edu

The Freundlich equation provides two key parameters: the sorption coefficient (Kf), which indicates the sorption capacity of the soil, and the exponent (1/n), which describes the nonlinearity of the sorption process. In a study comparing different soil management practices, the Kf values for alachlor sorption were found to follow the order: control soil < soil with crop residues < soil with manure, aligning with the respective organic carbon content of the samples. nih.gov

Hysteresis in sorption-desorption processes refers to the phenomenon where the desorption of a chemical is not simply the reverse of its sorption. For alachlor, studies have shown that its desorption from soil is often incomplete, indicating some degree of irreversible binding. sdstate.edu This hysteresis suggests that a fraction of the sorbed alachlor becomes strongly bound to soil particles and is not easily released back into the soil solution. The degree of hysteresis can be influenced by the properties of the soil and the humic substances present.

Impact of Soil Amendments (e.g., Biochar, Green Manure) on Sorption Dynamics

The addition of soil amendments such as biochar and green manure can significantly alter the sorption dynamics of alachlor. usda.gov Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been shown to dramatically increase the sorption of alachlor in soil. usda.govmdpi.comsbcpd.org

In one study, amending three different U.S. Midwestern soils with biochar derived from soybean stover, sugarcane bagasse, and wood chips increased alachlor sorption by a factor of 4 to 33 compared to the unamended soils. usda.gov The wood chip biochar demonstrated the most significant increase in sorption. usda.gov The sorption coefficient (Kd) for alachlor in unamended soils was relatively low, ranging from 1.15 to 1.76 L·kg⁻¹, but with biochar amendments, these values increased substantially. usda.gov

The table below summarizes the effect of different biochar amendments on the alachlor sorption coefficient (Kd) in three soil types.

Alachlor Sorption Coefficients (Kd) in Unamended and Biochar-Amended Soils

Soil TypeUnamended Kd (L·kg⁻¹)Soybean Stover Biochar Kd (L·kg⁻¹)Sugarcane Bagasse Biochar Kd (L·kg⁻¹)Wood Chips Biochar Kd (L·kg⁻¹)
Illinois (IL) Silty Clay Loam1.76~7~15~30
Minnesota (MN) Silt Loam1.73~8~18~35
Pennsylvania (PA) Silt Loam1.15~5~12~38

Data is estimated from graphical representations in the source material and should be considered approximate.

Green manure, which consists of freshly cut or uprooted green plant matter, has also been observed to influence alachlor sorption, although to a lesser extent than biochar. The addition of raw feedstock materials like soybean stover, sugarcane bagasse, and wood chips resulted in a slight, though not statistically significant, increase in alachlor sorption. usda.gov

Leaching and Transport in Soil Profiles and Aquifer Systems

The movement of this compound through the soil profile and potentially into underlying aquifers is a significant environmental concern. This process, known as leaching, is governed by the interplay between the chemical's properties, soil characteristics, and hydrological conditions.

Vertical Mobility Studies in Different Soil Horizons and Sediments

The vertical movement of alachlor is inversely related to its sorption in soil. In soils with low organic matter and coarse texture, alachlor exhibits higher mobility. epa.govepa.gov For example, in a study using soil columns, [¹⁴C]Alachlor readily leached through gravelly sand, with approximately 96% of the applied radioactivity being recovered in the leachate. epa.gov In contrast, leaching was significantly less in a sandy loam (~51%) and practically non-existent in a silty clay loam (0%). epa.gov

The mobility of alachlor is often confined to the upper soil layers, particularly in soils with higher organic matter content. epa.gov Studies have shown that alachlor generally remains in the top 8 cm of the soil. epa.gov The organic matter content of different soil horizons plays a crucial role; for instance, the mobility in a Norfolk sandy loam and a Ray silt loam (both with 1% organic matter) was greater than in a Drummer silty clay loam (6% organic matter). epa.govepa.gov

The following table presents the percentage of [¹⁴C]Alachlor that leached through different soil types in a column study.

Leaching of [¹⁴C]Alachlor in Different Soil Types

Soil TypeOrganic Matter (%)Clay Content (%)Leached [¹⁴C]Alachlor (%)
Gravelly SandN/AN/A~96
Sandy Loam1N/A~51
Silty Clay Loam6370

N/A: Not available in the provided source. epa.gov

Influence of Soil Hydrological Regimes on Leaching Potential

The amount and timing of water movement through the soil profile significantly impact the leaching of alachlor. Rainfall or irrigation events following herbicide application can drive the downward movement of the chemical. researchgate.net

In a field experiment in northeast Greece, both alachlor and atrazine (B1667683) were found to have leached to a depth of 160 cm within 18 hours after an irrigation of 40 mm was applied shortly after their application. researchgate.net The concentration of alachlor in the soil water at this depth reached a maximum of 211 μg L⁻¹. researchgate.net This demonstrates that under certain hydrological conditions, alachlor can be rapidly transported through the soil profile.

Conversely, in studies simulating runoff, the amount of [¹⁴C]Alachlor lost in runoff water and eroded soil was minimal. Less than 1% of the applied radioactivity was recovered in water and soil samples after applying water at a rate of 0.75 inches per hour at 1, 3, and 7 days after treatment to inclined planes of Norfolk sandy loam, Ray silt loam, and Drummer silty clay loam. epa.govepa.gov This suggests that while vertical leaching can be significant, lateral transport via runoff may be less of a concern for this compound under certain conditions.

Mineralization Pathways and Carbon Cycling

Mineralization represents the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO2), water, and mineral salts. In the context of this compound, mineralization signifies the breakdown of the stable aromatic ring structure, a key process in its ultimate detoxification in the environment.

The evolution of radiolabeled carbon dioxide (¹⁴CO₂) from soil treated with this compound serves as a direct and definitive indicator of the complete mineralization of the herbicide's benzene (B151609) ring. This process is predominantly mediated by soil microorganisms that utilize the organic carbon in alachlor as an energy source. inra.org.ma

Studies have shown varying rates of mineralization. For instance, in one study, cumulative mineralization of ¹⁴C-alachlor reached approximately 10% of the applied amount in a control soil over a 30-day incubation period. usda.gov Other research has reported lower rates, such as 2% after 32 days and 3.3% after 39 days. usda.gov In contrast, some studies have observed higher levels, with one reporting that cumulative mineralization accounted for 7% in conventional tillage and 13% in no-tillage soil after 54 days of incubation. usda.gov Under aerobic conditions in laboratory settings, the evolution of ¹⁴CO₂ from ring-labeled [¹⁴C]alachlor accounted for about 2% of the initially applied radioactivity in soil-water slurries after 12 weeks. epa.gov This highlights that while mineralization occurs, it may not always be the primary dissipation pathway in all soil environments.

Interactive Data Table: Cumulative Mineralization of this compound

Incubation Period (Days)Tillage SystemCumulative Mineralization (% of Applied)Source
30Control~10% usda.gov
32Not Specified2% usda.gov
39Not Specified3.3% usda.gov
54Conventional Tillage (CT)7% usda.gov
54No-Tillage (NT)13% usda.gov
84 (12 weeks)Aerobic Soil-Water Slurry~2% epa.gov

Several interconnected factors influence the rate at which this compound is mineralized in the soil.

Microbial Activity: The presence and activity of soil microorganisms are paramount for the degradation of alachlor. inra.org.ma Soils with higher bacterial populations and enzymatic activities tend to exhibit more rapid mineralization. usda.gov For example, no-tillage soils, which often have higher microbial biomass, have shown greater mineralization of alachlor compared to conventionally tilled soils. usda.gov The degradation process is significantly reduced in sterilized soil, underscoring the biological nature of this transformation. mdpi.com

Carbon Availability: The availability of other carbon sources can impact the microbial degradation of alachlor. In some cases, the presence of additional organic matter can enhance microbial populations, leading to increased mineralization. However, in other instances, microbes may preferentially utilize more readily available carbon sources, a process known as co-metabolism, which can slow the degradation of the herbicide. mdpi.com The addition of amendments like biochar has been shown to slow alachlor mineralization, likely by sorbing the herbicide and reducing its bioavailability to microorganisms. usda.gov

Soil Depth: Alachlor degradation rates generally decrease with increasing soil depth. researchgate.net Surface soils typically have higher organic matter content, greater microbial populations, and more favorable aerobic conditions, all of which contribute to faster mineralization. researchgate.netresearchgate.net In contrast, deeper soil layers and underlying sediments show significantly slower degradation, with half-lives of alachlor increasing from approximately 8 days in surface soil to 49 days in deep soil in one study. researchgate.net

Soil Properties and Environmental Conditions: Other factors such as soil type, moisture, temperature, and pH also play crucial roles. inra.org.maresearchgate.net Optimal temperature and moisture levels enhance microbial activity and, consequently, mineralization rates. researchgate.net For instance, alachlor degradation is faster at higher temperatures and in soils with moisture content near field capacity. researchgate.net The organic matter content and clay content of the soil also influence alachlor's fate, primarily through their effects on sorption and bioavailability. inra.org.maawsjournal.org

14CO2 Evolution as an Indicator of Complete Mineralization

Volatilization Studies of this compound

Volatilization, the process by which a substance evaporates from soil or water surfaces into the atmosphere, is generally not considered a major dissipation pathway for alachlor. epa.gov This is attributed to its low vapor pressure (2.20 x 10⁻⁵ mm Hg) and low Henry's Law constant (8.2 x 10⁻⁹ atm-cu m/mole). These physical-chemical properties suggest that alachlor has a limited tendency to volatilize from both moist and dry soil surfaces.

Formation and Characterization of Non-Extractable (Bound) Residues

A significant portion of alachlor applied to soil becomes non-extractable over time, forming what are known as bound residues. These residues are chemically or physically associated with soil components and cannot be removed by conventional solvent extraction methods. researchgate.net

The formation of bound residues of ¹⁴C-alachlor is a dynamic process that occurs concurrently with mineralization and the presence of extractable residues. Studies consistently show that the amount of extractable ¹⁴C declines over time, while the proportion of bound ¹⁴C residues increases. usda.govnih.gov

In one study, unextractable ¹⁴C from alachlor steadily increased throughout a 54-day incubation period, becoming the largest single pool of applied ¹⁴C (43-54%) in both conventional and no-tillage soils by the end of the experiment. usda.gov Another investigation found that soil-bound residues from alachlor increased with time, accounting for up to 54% of the applied ¹⁴C in surface soil. researchgate.net The rate of formation can be influenced by soil management practices; for example, no-tillage soils have been shown to form bound residues more rapidly than conventionally tilled soils. usda.gov This increase in bound residue formation often corresponds with a decrease in the concentration of the parent alachlor and its extractable metabolites. usda.gov

Interactive Data Table: Bound Residue Formation from this compound in Soil

Incubation Period (Days)Soil Type/TillageBound Residue (% of Applied ¹⁴C)Source
54Conventional Tillage (CT)43% usda.gov
54No-Tillage (NT)54% usda.gov
Not SpecifiedSurface Soil54% researchgate.net
Not SpecifiedDeep Soil2% researchgate.net

Bound residues of alachlor are primarily associated with the organic matter fractions of the soil, including humic acid, fulvic acid, and humin. inra.org.maawsjournal.org The hydrophobic nature of alachlor contributes to its binding affinity for soil organic matter. awsjournal.org Studies have shown that alachlor and its aniline-containing degradation products can become incorporated into the structure of humic substances. usda.gov

The strength and nature of this binding can vary. Some residues may be physically entrapped within the soil matrix, while others may be more strongly, covalently bonded to organic matter components. usda.gov The higher organic carbon content in certain soils, such as those under no-tillage management, can lead to greater formation of bound residues. usda.gov Research has indicated that alachlor has a higher affinity for humin fractions compared to humic acids, which is attributed to the aliphatic character of humin, allowing for hydrophobic bonding. awsjournal.org The formation of these bound residues is a critical aspect of alachlor's long-term fate, as it reduces the amount of herbicide immediately available for leaching or uptake by organisms, though the potential for future release remains a subject of ongoing research. inra.org.maresearchgate.net

Degradation and Transformation Mechanisms of Alachlor Ring Ul 14c

Microbial Biodegradation Pathways

Microbial degradation is the primary mechanism for alachlor (B1666766) dissipation in the environment mdpi.comresearchgate.nettandfonline.com. While many soil microorganisms can degrade alachlor, achieving extensive degradation or mineralization with pure or mixed cultures has been challenging ethz.ch. Bacteria and fungi are known to degrade alachlor, often through co-metabolism ethz.ch.

Identification of Microbial Strains (e.g., Bacteria, Fungi) Capable of Alachlor Transformation

Numerous microbial strains and consortia have been identified as capable of transforming alachlor. These include both bacteria and fungi isolated from soil and other environments with a history of herbicide application mdpi.comtandfonline.comresearchgate.netresearchgate.net.

Here are some examples of identified microbial strains and their reported alachlor degradation capabilities:

MicroorganismTypeAlachlor Concentration DegradedIncubation TimeDegradation EfficiencySource
Candida xestobiiFungus50 mg L⁻¹64 h81.9% mdpi.comresearchgate.net
Chaetomium globosumFungus100 mg L⁻¹60 h~95% mdpi.comresearchgate.net
Paracoccus sp. FLY-8Bacterium100 mg L⁻¹5 days98.7% mdpi.comresearchgate.net
Streptomyces sp. LS182Bacterium144 mg L⁻¹14 days~75% mdpi.comtandfonline.comresearchgate.net
Paecilomyces marquandiiFungus100 mg L⁻¹7 days~80% mdpi.comresearchgate.net
Acinetobacter sp. GC-A6Bacterium100 mg L⁻¹48 h100% mdpi.comresearchgate.net
Trichoderma harzianum H12Fungus50 mg L⁻¹5 days96.1% tandfonline.comtandfonline.com

A mixed microbial culture composed of seven bacterial strains, obtained from alachlor-treated soil, was able to transform alachlor at a concentration of 50 µg ml⁻¹ within 14 days, although only 12% of the 14C-ring-labeled alachlor was converted to 14CO2 during this period cambridge.org. This suggests that while the ring structure can be cleaved, other parts of the molecule may be preferentially utilized or transformed into persistent metabolites cambridge.org.

Enzymatic Mechanisms of Degradation (e.g., N-dealkylation, Glutathione (B108866) S-transferase Activity, Amidases, Arylacylamidases, Rieske Non-Heme Iron Oxygenase System)

Microbial degradation of alachlor involves several enzymatic mechanisms. One significant pathway is the displacement of the chlorine group by a thiol, such as glutathione, coenzyme A, or cysteine, leading to the formation of alachlor-thiol conjugates ethz.ch. This reaction can occur both abiotically and enzymatically, mediated by glutathione S-transferase (GST) ethz.chusda.govnih.gov. Soil microorganisms with GST activity have been shown to produce alachlor-cysteine and alachlor-cysteine-glycine conjugates ethz.ch.

Another important mechanism is N-dealkylation, which transforms alachlor into 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) mdpi.comresearchgate.net. This step is crucial in several proposed degradation pathways mdpi.com. Amidases or arylacylamidases are also involved in the hydrolysis of the amine group of chloroacetamide herbicides like alachlor usda.gov.

Recent studies have identified the involvement of a three-component Rieske non-heme iron oxygenase (RHO) system in catalyzing the N-dealkylation of chloroacetamide herbicides mdpi.com. Proteomic analysis of Paecilomyces marquandii degrading alachlor suggested the unique overexpression of cyanide hydratase, potentially implicating this enzyme in the biodegradation pathway nih.govlodz.pl.

Elucidation of Major and Minor Metabolite Formation and Sequential Degradation

The degradation of alachlor results in the formation of various metabolites through sequential transformation processes ethz.chresearchgate.netresearchgate.net. A major transformation pathway involves the initial degradation of alachlor to 2-chloro-N-(2,6-diethylphenyl) acetamide, primarily through N-dealkylation mdpi.comresearchgate.net. This metabolite can then be further converted to 2,6-diethylaniline (B152787) mdpi.comresearchgate.net. Some microorganisms can further degrade 2,6-diethylaniline via intermediates like aniline (B41778) and catechol mdpi.comresearchgate.net. However, some strains may not produce or accumulate the potentially carcinogenic 2,6-diethylaniline ethz.chmdpi.com.

Another significant group of metabolites are the sulfonic acid (ESA) and oxanilic acid (OXA) derivatives usda.govnih.govacs.orgresearchgate.netnih.gov. Alachlor can be enzymatically oxidized to alachlor-ESA ethz.ch. Alachlor-ESA and alachlor-OXA have been frequently detected in soil and groundwater, sometimes at higher concentrations than the parent compound, indicating their persistence and mobility ethz.chusda.govacs.orgresearchgate.netnih.gov. Studies using 14C-ring-labeled alachlor have shown that alachlor ESA is formed at a faster rate and at higher concentrations compared to the corresponding metolachlor (B1676510) metabolite acs.orgnih.gov.

Other reported metabolites include dechlorinated indole (B1671886) compounds, a quinoline (B57606) derivative, and a chlorinated indole derivative identified in studies with Streptomyces strains ethz.ch. Acinetobacter sp. GC-A6 has been shown to degrade alachlor into 2-chloro-N-(2,6-diethylphenyl) acetamide, which is then transformed into 2,6-diethylaniline and 7-ethylindoline, with 2,6-diethylaniline further converting to N-(2,6-diethylphenyl) formamide (B127407) mdpi.comresearchgate.net. N-(2,6-diethylphenyl) formamide was reported as a novel intermediate in the degradation pathway by a single isolate mdpi.com.

Studies using 14C-labeled alachlor in soil have shown that unextractable 14C residues, likely representing bound metabolites, steadily increase over time and can constitute a significant portion of the applied radioactivity usda.govresearchgate.net. Mineralization of alachlor to 14CO2 has been observed, but the extent varies depending on the soil type and conditions usda.govcambridge.orgresearchgate.net. For instance, cumulative mineralization of 14C-alachlor in some soils after 54 days was reported to be between 7% and 13% usda.gov.

Role of Co-Metabolism in Alachlor Biodegradation

Co-metabolism plays a significant role in the microbial degradation of alachlor ethz.chnih.gov. In co-metabolism, microorganisms degrade a compound not for energy or carbon, but in the presence of a primary growth substrate nih.gov. Many soil microorganisms, including bacteria and fungi, can degrade alachlor through co-metabolism ethz.chnih.gov. Studies have shown that the addition of alternative carbon sources, such as glucose or sodium citrate, can enhance alachlor biodegradation rates cambridge.orgnih.gov. While the presence of a primary substrate might sometimes decrease the mineralization potential of a microbial community, it can also increase the mineralizing ability of specific mixed cultures cambridge.org. This suggests that co-metabolism can facilitate the initial transformation of alachlor, making it more amenable to further degradation, potentially by other members of the microbial community.

Influence of Soil Microbial Community Structure and Activity on Degradation Rates

The structure and activity of the soil microbial community significantly influence alachlor degradation rates acs.org. Soils with a history of repeated alachlor application often exhibit higher rates of alachlor biodegradation, suggesting the enrichment or adaptation of alachlor-degrading microorganisms researchgate.net. Factors such as soil type, organic matter content, temperature, moisture levels, and pH can affect microbial activity and, consequently, alachlor degradation researchgate.netnih.govepa.gov.

Higher organic matter content in soils is often associated with a greater presence of microorganisms, contributing to enhanced herbicide degradation researchgate.net. Soil moisture content also plays a crucial role, with studies showing significantly enhanced alachlor reduction rates in inoculated soils with sufficient moisture nih.gov. Optimal pH levels have also been identified for alachlor biodegradation by specific microbial consortia nih.gov.

Studies using 14C-ring-labeled alachlor have demonstrated that degradation rates can vary considerably depending on the soil depth, with faster degradation observed in surface soil compared to deeper soil or underlying sediment researchgate.net. This variation is likely linked to differences in microbial community composition and activity at different soil depths researchgate.net. The rate of degradation in soil has been shown to correlate with factors such as sorption, and the content of ammonium, nitrate, and orthophosphate researchgate.net.

Abiotic Transformation Processes

In addition to microbial biodegradation, abiotic processes also contribute to the transformation of alachlor in the environment. These processes can include chemical hydrolysis, dehalogenation, amide hydrolysis, and more complex reactions that occur spontaneously in water ethz.ch. Photodegradation can also occur, although it is generally considered a minor contributor to alachlor's fate epa.govwikipedia.org. Studies have shown that alachlor can photodegrade in water when exposed to UV light, albeit slowly, with minimal photodegradation products detected in some experiments epa.govmdpi.com.

The alachlor hydrolase reaction, while enzyme-mediated, can also occur at a slower rate abiotically ethz.ch. Alachlor can also be detoxified abiotically through the displacement of the chlorine group with a thiol, similar to the enzymatic process involving GST ethz.ch.

Under anaerobic conditions, alachlor can be rapidly transformed, potentially yielding a larger number of degradation products compared to aerobic conditions wikipedia.org. The presence of iron-bearing ferruginous smectites under anoxia can facilitate this transformation, with the iron acting as an electron acceptor for certain soil bacteria, suggesting a microbially mediated abiotic process in some cases wikipedia.org.

Environmental transformation of alachlor can also involve processes like chemical oxidation and degradation through various chemical reactions, leading to the formation of diverse intermediate products researchgate.net. For example, studies have reported the formation of 2,6-diethylphenyl isocyanate and pyroquilon (B166615) during alachlor degradation facilitated by molecular oxygen activation through FeS2 minerals and subsequent heterogeneous Fenton degradation researchgate.net. Photocatalytic degradation using materials like titanium dioxide (TiO2) under solar illumination has also been investigated as a method for alachlor degradation in water, demonstrating relatively fast degradation rates and the formation of various photoproducts researchgate.netmdpi.com.

ProcessDescriptionContribution to DegradationSource
Chemical HydrolysisSpontaneous reactions in water, including dehalogenation and amide hydrolysis.Contributes ethz.ch
PhotodegradationTransformation by light, particularly UV.Minor epa.govwikipedia.orgmdpi.com
Thiol ConjugationDisplacement of chlorine by thiols (e.g., glutathione).Contributes ethz.ch
Reactions with MineralsTransformation in the presence of minerals like iron-bearing smectites.Can be significant (anaerobic) wikipedia.org
Chemical OxidationOxidation reactions in the environment.Contributes researchgate.net

Hydrolysis in Aqueous and Soil Systems

Hydrolysis is an abiotic degradation process that can occur in both aqueous and soil systems. Alachlor is considered relatively stable to hydrolysis in water under a range of pH conditions. Studies have shown that Alachlor was stable to hydrolysis in buffered solutions at pHs 3, 6, and 9, as well as in natural lake water. Despite this, hydrolysis, including dehalogenation and amide hydrolysis, can occur spontaneously in water, albeit at a slower rate compared to enzyme-mediated reactions. ethz.ch

In soil systems, while chemical hydrolysis of Alachlor has been reported, research suggests that microbial metabolism is the primary mechanism of degradation for chloroacetamide herbicides like Alachlor. usda.gov However, the alachlor hydrolase reaction, which is enzyme-mediated, can also occur abiotically at a slower rate. ethz.ch

Hydrolysis reactions can contribute to the formation of various degradation products. Studies involving the reaction of Alachlor with hypochlorous acid, a relevant process in water treatment, have shown that chlorination and hydrolysis reactions occur, leading to the formation of several transformation products. ekb.eg

Photodegradation in Water and on Soil Surfaces

Photodegradation is another abiotic process that can influence the fate of Alachlor. However, Alachlor is generally considered relatively stable to photolysis in aqueous media and on soil surfaces. The absorption spectrum of Alachlor does not show significant absorption at wavelengths above 290 nm, which are relevant for environmental photolysis.

Despite its general stability, some studies have investigated the photodegradation of Alachlor. When irradiated with UV light equivalent to 8 hours of sunlight per day for 16 days, [14C]Alachlor showed no photodegradation in water, with a high percentage of applied radioactivity recovered. epa.govepa.gov Similarly, it is not expected to undergo photolysis on soil.

However, under specific conditions, such as photocatalytic degradation with titanium dioxide (TiO2) under solar illumination, Alachlor can be effectively degraded in water. mdpi.com This process can lead to mineralization and the formation of various photoproducts through pathways including dechlorination, hydroxylation, dealkylation, and scission of C-O and N-C bonds. mdpi.com Identified photoproducts in such systems can include those resulting from bond scission or oxidation of the N-methoxymethyl group, substitution of chlorine with a hydroxyl group, and other typical chemical oxidation processes. mdpi.com

Comparative Analysis of Biotic and Abiotic Degradation Contributions in Environmental Compartments

The available research indicates that microbial degradation is the primary route of dissipation for Alachlor in soil, while abiotic processes like hydrolysis and photodegradation are considered less significant in many environmental settings. usda.govchemdad.comresearchgate.net

In aerobic soils, Alachlor degrades at a moderate rate, with half-lives typically ranging from 2 to 3 weeks. epa.gov Microbial metabolism is the major driver of this degradation. Numerous soil microorganisms, including bacteria and fungi, are capable of degrading Alachlor, often through co-metabolism. ethz.ch Key biodegradation pathways in soil include glutathione (GSH) conjugation, mediated by glutathione S-transferase (GST), and hydrolysis of the amine group by amidases. usda.gov These processes lead to the formation of major metabolites such as alachlor ethane (B1197151) sulfonic acid (ESA) and alachlor oxanilic acid (OA), which are often more polar and mobile than the parent compound. usda.govcsic.es Mineralization to CO2, while occurring, may represent a smaller fraction of the total degradation, especially the mineralization of the ring structure as indicated by studies using ring-labeled [14C]Alachlor. epa.govresearchgate.net

Studies using [14C]Alachlor have shown that in aerobic soil metabolism, significant portions of the applied radioactivity can become unextracted residues over time. epa.gov The rate of degradation can vary depending on soil properties, including organic matter content and biological activity. csic.es Degradation rates tend to decrease in deeper soil horizons where organic matter content and biological activity are lower, potentially increasing the persistence and leaching potential of Alachlor.

In aqueous systems, while abiotic hydrolysis can occur, it is generally slow. ethz.chchemdad.com Photodegradation in natural water bodies under typical sunlight conditions is also not considered a major dissipation route. epa.govchemdad.com Therefore, in many aquatic environments, Alachlor can be relatively persistent unless microbial degradation is active or advanced oxidation processes are involved.

Metabolic Studies of Alachlor Ring Ul 14c in Non Human Biological Systems

Plant Uptake, Translocation, and Metabolism

Alachlor (B1666766) is a selective, systemic herbicide that is absorbed by the shoots of emerging seedlings and, to some extent, by the roots. pic.int Following absorption, it is translocated throughout the plant. pic.int The use of ring-labeled [14C]-alachlor allows for the tracing of its path and transformation within plant systems.

Absorption and Distribution of 14C-Derived Residues in Plant Tissues

Studies have demonstrated the uptake of [14C]alachlor residues by various plants, including corn and soybeans. epa.govepa.gov In corn seedlings planted as a rotational crop, up to 3.1% of the uncharacterized radioactivity present in the soil 90 days after treatment with ring-labeled [14C]-alachlor was taken up within four weeks. epa.gov Research on barley and corn has shown that the accumulation of radioactivity from 14C-alachlor is greater in the roots than in the shoots. cabidigitallibrary.orgcambridge.org

Data from studies on corn indicate that the uptake of alachlor from the soil is proportional to the volume of water transpired by the plants, with one study noting that corn took up 12.5% of the alachlor applied to a plot. nih.gov A study on the phytoremediation of pesticide wastes found that leaf tissues in grasses generally contained higher total contents of [14C]residue than the roots. scispace.com

Table 1: Distribution of 14C-Alachlor Derived Residues in Plant Tissues

Plant Species Tissue with Higher 14C Accumulation Reference
Barley Roots cabidigitallibrary.orgcambridge.org
Corn Roots cabidigitallibrary.orgcambridge.org
Grasses Leaf Tissues scispace.com

Identification of 14C-Metabolites within Plant Systems

Once absorbed, alachlor undergoes metabolism within the plant. A significant portion of the absorbed alachlor is converted into various metabolites. In soybeans, studies with 14C-labeled alachlor indicated that only a fraction of the total foliar and bean residue may be detectable by standard analytical methods that measure 2,6-diethylaniline (B152787) after acid hydrolysis. epa.gov This suggests the formation of numerous metabolites.

In a study on the phytoremediation of atrazine (B1667683), a related herbicide, leaf tissue contained higher concentrations of more polar metabolites compared to root tissue, where the parent compound was more dominant. scispace.com While specific data on the full range of alachlor metabolites in various plant species from the provided search results is limited, the presence of unidentified radioactive residues points to extensive metabolic transformation. epa.gov

Role of Plant Enzymes in Alachlor Transformation

The detoxification of herbicides like alachlor in plants is primarily carried out by enzymatic systems. nih.gov Glutathione (B108866) S-transferases (GSTs) are key enzymes in this process, catalyzing the conjugation of glutathione to the herbicide molecule. nih.govresearchgate.net This is a crucial step in the detoxification pathway for chloroacetanilide herbicides. nih.gov

Studies have shown that the overexpression of certain GSTs, such as CsGSTU2 in transgenic tobacco, can confer tolerance to alachlor by enhancing its conjugation to glutathione. cas.cz The recombinant CsGSTU2 enzyme was found to be significantly more active in conjugating alachlor than other isoforms. cas.cz Other enzymes, like cytochrome P450 monooxygenases, are also involved in the hydroxylation of herbicides, further aiding in their detoxification. nih.gov The activity of these enzymes can be influenced by herbicide safeners, which can increase the rate of herbicide metabolism in crops like maize. fao.org

Aquatic Organism Bioavailability and Metabolism

The presence of alachlor and its metabolites in aquatic environments necessitates an understanding of its uptake and metabolism by aquatic organisms.

Uptake and Distribution of 14C-Alachlor in Model Aquatic Organisms (e.g., Fish)

Studies have been conducted on the uptake, bioconcentration, and elimination of 14C-labeled alachlor in freshwater fish such as fathead minnows and rainbow trout. nih.gov One study measured the bioaccumulation of alachlor and its soil metabolites in channel catfish. epa.gov The concentration of 14C-residues in the water increased over the 30-day bioaccumulation period. epa.gov

The maximum mean tissue concentrations were observed in the viscera, followed by whole fish, and then fillet. epa.gov However, the bioaccumulation of alachlor in aquatic organisms is generally considered not to be significant, as any absorbed alachlor is quickly eliminated. coastalwiki.org After a 14-day depuration period, over 73% of the accumulated residues in channel catfish were eliminated. epa.gov The bioconcentration factor for alachlor in fathead minnows was determined to be relatively low. nih.gov

Table 2: Bioaccumulation of 14C-Alachlor Residues in Channel Catfish

Tissue Maximum Mean Concentration (mg/kg) Bioaccumulation Factor
Fillet 0.49 5.8x
Whole Fish 0.79 11x
Viscera 1.4 15x

Data from a study on the bioaccumulation of alachlor and its soil metabolites in catfish under static conditions. epa.gov

Characterization of Metabolites in Aquatic Biota

In vivo metabolism studies with rainbow trout and fathead minnows have demonstrated that these fish readily metabolize 14C-labeled alachlor. nih.govepa.gov At the end of the uptake phase in one study, only 13.2% of the residue in fathead minnows was the parent alachlor compound, indicating significant metabolism. epa.gov

While specific metabolites of alachlor in fish were not extensively detailed in the provided search results, the transformation of the parent compound is evident. The breakdown of alachlor in aquatic systems can lead to the formation of metabolites such as alachlor ESA (ethanesulfonic acid), which has been detected in surface waters, sometimes at higher concentrations than the parent compound. dss.go.th In a study on the biodegradation of alachlor by a bacterium, identified metabolites included 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) (CDEPA), 2,6-diethylaniline (DEA), N-(2,6-diethylphenyl) formamide (B127407), and 7-ethylindoline. mdpi.com While this study was on a bacterium, it provides insight into potential breakdown products in aquatic environments.

Soil Invertebrate Bioavailability of 14C-Derived Residues (e.g., Earthworms)

The bioavailability of aged, non-extractable soil residues of carbon-14 (B1195169) labeled alachlor to soil invertebrates, such as earthworms, has been a subject of environmental fate studies. Research investigating the uptake of these residues by the earthworm Aporrectodea longa provides insight into the potential for these compounds to enter the terrestrial food chain.

In one study, earthworms were introduced into soils containing non-extractable, or "bound," 14C-labeled residues that remained after the soils had undergone exhaustive extraction with organic solvents. After a 28-day period of exposure to these soils, a small fraction of the previously bound radioactivity was absorbed into the earthworm tissues, amounting to 0.02% to 0.2% of the 14C activity. researchgate.net

A comparison was made between the uptake of aged, non-extractable residues and freshly introduced 14C-labeled pesticides. The bioavailability was significantly different, with the uptake of freshly added compounds being 2 to 10 times higher than that of the bound residues. researchgate.net This suggests that as alachlor residues age and become more integrated with the soil matrix, their bioavailability to soil-dwelling organisms like earthworms decreases considerably. The differential in bioavailability is thought to be related to the ease with which the 14C activity can be transferred into the soil solution phase, from which it can be absorbed by the organism. researchgate.net

Excretion and Metabolic Profiling in Laboratory Animals for Environmental Fate Assessment (e.g., Rats, Monkeys)

The metabolic fate of ALACHLOR-RING-UL-14C has been extensively studied in laboratory animals to understand its transformation and excretion patterns, which is crucial for assessing its environmental impact. Significant differences in metabolism, distribution, and excretion have been observed between species, particularly rats and monkeys. who.int

In rats, orally administered alachlor is rapidly metabolized and eliminated. epa.gov Studies show a relatively even distribution of excretion between urinary and fecal pathways. who.intepa.gov Following a single oral dose, the elimination of radioactivity is substantial within the first 48 hours. epa.gov The primary routes of excretion are via urine and feces, with minimal amounts expired as carbon dioxide. epa.gov

Monkeys exhibit a different excretion pattern. Following intravenous administration, the primary route of elimination is through the urine, which accounts for the vast majority of the excreted radioactivity. epa.gov The ratio of urinary to fecal radioactivity recovery in monkeys is approximately 9-10:1, a stark contrast to the nearly 1:1 ratio observed in rats. epa.gov The rate of excretion is also noted to be slower in rats compared to monkeys. who.int

SpeciesRoutePercentage of Excreted RadioactivitySource
RatUrine37.6% - 49.8% who.intepa.gov
Feces37.0% - 49.3% who.intepa.gov
MonkeyUrine~90% epa.gov
Feces~10% epa.gov

The metabolic profiles of alachlor also show significant inter-species variation. In rats, at least 14 distinct metabolites have been identified in the urine. epa.gov In contrast, studies with rhesus monkeys have identified five primary metabolites in the urine. epa.gov These include conjugates with mercapturic acid (both secondary and tertiary), cysteine, thioacetic acid, and glucuronic acid. epa.gov Only two of these urinary metabolites, the secondary and tertiary mercapturic acid conjugates, were found to be common to both rats and monkeys. epa.gov Furthermore, metabolic pathways involving sulfate (B86663) conjugation and side-chain hydroxylation that are present in rats were not identified in monkeys. epa.gov

One specific metabolite, 2,6-diethylaniline (DEA), has been quantified in the serum of both rats and mice. nih.gov In mice, the metabolic conversion of alachlor to DEA was found to be nearly complete. nih.gov In rats, however, the capacity to produce this metabolite was shown to be dose-dependent. nih.gov Another metabolite, N-[2-ethyl-6-(1-hydroxyethyl)-phenyl]-2-(methylsulfonyl)-acetamide, has been identified in the urine of monkeys, rats, and mice. epa.gov

Metabolite/Conjugate TypeIdentified in RatIdentified in MonkeySource
Secondary Mercapturic Acid ConjugateYesYes epa.gov
Tertiary Mercapturic Acid ConjugateYesYes epa.gov
Cysteine ConjugateNot specified in urineYes (Urine & Feces) epa.gov
Thioacetic Acid ConjugateNot specifiedYes epa.gov
Glucuronide ConjugateYesYes epa.govepa.gov
Sulfate ConjugateYesNo epa.govepa.gov
Side-chain Hydroxylation MetabolitesYesNo epa.gov
N-[2-ethyl-6-(1-hydroxyethyl)-phenyl]-2-(methylsulfonyl)-acetamideYesYes epa.gov
2,6-diethylaniline (DEA)Yes (serum)Not specified nih.gov

These species-specific differences in the excretion and metabolism of alachlor are critical for extrapolating data from laboratory animals for the purposes of environmental risk assessment. who.intepa.gov

Advanced Research Perspectives and Modeling of Alachlor Ring Ul 14c Environmental Behavior

Development and Validation of Environmental Fate Models Incorporating 14C-Tracer Data

Environmental fate models are crucial for predicting the movement, transformation, and persistence of pesticides in the environment. The incorporation of data from studies using 14C-labeled alachlor (B1666766) is essential for the development and validation of these models, providing empirical data on the actual distribution and transformation of the compound and its residues over time.

Studies utilizing 14C-alachlor provide valuable kinetic data on degradation rates in different soil types and under varying environmental conditions. For instance, research has shown that [14C]alachlor degraded with half-lives of approximately 2-3 weeks in silt loam, silty clay loam, and sandy loam soils under aerobic conditions at 24-30°C. epa.gov, epa.gov More rapid degradation, with half-lives around 4 days, was observed in sandy loam and loam soils moistened to 50-100% of field capacity at an unspecified temperature. epa.gov, epa.gov This type of data, directly tracking the disappearance of the parent compound using the 14C label, is critical for parameterizing degradation kinetics in environmental models.

Furthermore, 14C-tracer studies help to quantify the formation of non-extractable residues (bound residues) in soil, which is a significant fate process influencing the long-term availability and potential remobilization of alachlor residues. usda.gov, researchgate.net The increase in unextractable 14C over time, as observed in studies with [14C]alachlor, demonstrates the sequestration of alachlor or its metabolites within the soil matrix. usda.gov This information is vital for refining models to accurately represent the formation and persistence of bound residues.

Validation of models involves comparing model predictions with observed environmental concentrations and distributions. Data from 14C-alachlor studies in controlled laboratory settings, such as soil columns or microcosms, and in field experiments provide the necessary empirical data for this validation process. tandfonline.com For example, laboratory time-dependent distribution of alachlor concentration from such studies can be used to calibrate numerical flow and transport models. tandfonline.com While some models can simulate the formation of transformation products, accurately reflecting complex transformation schemes and the formation of different products in various compartments remains a challenge, highlighting the continued need for detailed 14C-tracer data to improve model accuracy. frontiersin.org

Application of ALACHLOR-RING-UL-14C in Bioremediation Research (excluding direct health applications)

This compound is a valuable tool in bioremediation research aimed at developing strategies to mitigate alachlor contamination in the environment. By using the 14C label, researchers can track the extent of alachlor degradation by microorganisms and identify the resulting transformation products. This allows for the evaluation of the effectiveness of different bioremediation approaches, such as bioaugmentation and biostimulation. semanticscholar.org, ulisboa.pt

Studies have isolated bacterial strains capable of degrading alachlor, and 14C-labeled alachlor is used to quantify the rate and extent of this biodegradation. mdpi.com, ethz.ch For instance, an Acinetobacter sp. strain GC-A6 was shown to completely degrade 100 mg L−1 of alachlor within 48 hours in laboratory settings, with the degradation pathway studied using techniques that can be coupled with radiolabel tracing. mdpi.com Other microorganisms, including Candida xestobii, Chaetomium globosum, Paracoccus sp. strain FLY-8, and Streptomyces sp. LS182, have also demonstrated the ability to degrade alachlor, with varying efficiencies and degradation products. mdpi.com, researchgate.net The use of 14C-alachlor allows researchers to precisely measure the amount of parent compound degraded and the amount of radioactivity incorporated into microbial biomass or mineralized to 14CO2. usda.gov, researchgate.net

While many studies focus on the degradation of the parent compound, 14C-labeling also allows for the tracking of radioactivity into transformation products and bound residues, providing a more complete picture of the bioremediation process. This is crucial for determining if bioremediation efforts lead to complete mineralization or the formation of persistent and potentially mobile metabolites.

Isotope Tracing for Understanding Long-Term Fate and Persistence of Alachlor Residues

The persistence of alachlor and its transformation products in soil and water is a significant environmental concern. Isotope tracing with this compound is instrumental in understanding the long-term fate and persistence of alachlor residues, particularly the formation and behavior of bound residues and the potential for leaching of the parent compound and its persistent metabolites. who.int, epa.gov

Studies using 14C-labeled alachlor have demonstrated that a significant portion of the applied radioactivity can become associated with the soil matrix as unextractable residues over time. usda.gov, researchgate.net In some soils, unextractable 14C increased steadily and represented the largest pool of applied 14C at the end of study periods. usda.gov This indicates that alachlor or its degradation products are strongly bound to soil components, influencing their long-term availability and mobility.

The mobility of alachlor and its degradates is a key factor in determining the risk of groundwater contamination. epa.gov, epa.gov 14C-tracer studies in soil columns and field settings have provided data on the leaching potential of alachlor and its labeled transformation products. While alachlor generally has moderate mobility, some studies indicate it can leach to depths of up to 36-48 inches in soil. epa.gov More importantly, some alachlor degradates, such as alachlor ethanesulfonic acid (ESA) and alachlor oxanilic acid, have been found to be more mobile and persistent than the parent compound, and 14C-labeling helps to track their movement through the soil profile. epa.gov, epa.gov Studies using uniformly phenyl ring-labeled [14C]-alachlor ESA have shown it to be very mobile in soil slurries. epa.gov

Long-term field studies using 14C-labeled pesticides, while not always specifically focused on alachlor in the provided results, demonstrate the value of this technique for assessing persistence over extended periods (years). nih.gov By following the decline of total 14C activity and the distribution of radioactivity among different fractions (extractable, unextractable, mineralized) over long time scales, researchers can gain insights into the ultimate fate of alachlor residues in the environment.

Integration of 14C-Studies with Omics Technologies for Elucidating Microbial Pathways

Understanding the microbial degradation pathways of alachlor is crucial for assessing its environmental fate and developing effective bioremediation strategies. The integration of 14C-tracer studies with omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) provides a powerful approach to elucidate the specific microorganisms and enzymatic processes involved in alachlor biodegradation. semanticscholar.org, omicsonline.org

14C-labeled alachlor allows researchers to identify and quantify the transformation products formed during microbial degradation. By tracking the 14C label through the metabolic cascade, researchers can propose biodegradation pathways. mdpi.com, ethz.ch For example, studies using 14C-alachlor have helped to identify metabolites such as 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) (CDEPA), 2,6-diethylaniline (B152787), and N-(2,6-diethylphenyl) formamide (B127407), among others. mdpi.com

Coupling this isotopic tracing with omics technologies allows for a deeper understanding. Genomics can identify the microbial communities present in alachlor-contaminated environments and pinpoint genes potentially involved in degradation. Transcriptomics and proteomics can reveal which of these genes are actively being expressed and which enzymes are being produced in response to the presence of alachlor. Metabolomics can provide a comprehensive profile of all metabolites produced during degradation, complementing the information obtained from tracking the 14C label.

By integrating these approaches, researchers can link specific microorganisms and their genetic and enzymatic machinery to the observed transformation of 14C-alachlor. This can lead to the identification of novel degradation pathways and the enzymes responsible, which is valuable for developing targeted bioremediation strategies or genetically engineering microorganisms for enhanced alachlor detoxification. While the provided search results touch upon microbial degradation and omics in general pesticide contexts, specific detailed examples of integrated 14C-alachlor and omics studies were not prominently featured, indicating this may be an area of ongoing or future research.

Future Directions in this compound Research Methodologies

Future research utilizing this compound will likely focus on refining our understanding of alachlor's environmental fate and improving predictive modeling and remediation strategies. Several key areas represent future directions in research methodologies:

Advanced Environmental Modeling: Continued use of 14C-tracer data to calibrate and validate more complex and spatially explicit environmental fate models that can better simulate transport and transformation processes in heterogeneous environments, including the impact of preferential flow. frontiersin.org There is a need for models that can accurately simulate the fate of transformation products at larger catchment or regional scales. frontiersin.org

Characterization of Bound Residues: Further investigation into the nature and bioavailability of 14C-labeled bound residues in soil. This includes developing methodologies to fractionate bound residues and assess the potential for their remobilization or slow release over extended periods.

Integrated Omics and Isotope Tracing: Expanded application of integrated omics technologies with 14C-tracing to fully elucidate microbial degradation pathways, identify key enzymes and genes, and understand the ecological interactions of microbial communities involved in alachlor transformation. semanticscholar.org, omicsonline.org This could involve stable isotope probing (SIP) techniques using 13C-labeled alachlor in conjunction with 14C for complementary insights.

Bioremediation Optimization: Utilizing 14C-alachlor to evaluate the effectiveness of novel bioremediation techniques and amendments under realistic environmental conditions. This includes assessing the long-term impact of practices like conservation tillage and biochar application on alachlor degradation and sequestration. usda.gov

Transformation Product Fate: Increased focus on the environmental fate and behavior of 14C-labeled alachlor transformation products, particularly those that are persistent and mobile. This includes studying their sorption, degradation, and potential for bioaccumulation or uptake by organisms.

Methodological Refinements: Development of more sensitive and efficient analytical techniques for detecting and quantifying 14C-alachlor and its metabolites in complex environmental matrices.

These future directions, underpinned by the precise tracing capabilities of this compound, will contribute to a more comprehensive understanding of alachlor's environmental legacy and inform strategies for minimizing its impact.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Alachlor2078
This compoundN/A*
2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA)90539
2,6-diethylaniline8011
N-(2,6-diethylphenyl) formamide90540
Alachlor ethanesulfonic acid (ESA)157007
Alachlor oxanilic acid157008

*Note: this compound is a radiolabeled form of Alachlor and does not have a unique PubChem CID separate from the parent compound. The labeling indicates the position of the 14C isotope within the alachlor molecule.

Interactive Data Tables:

While the search results provide quantitative findings, they are not consistently presented in a format directly suitable for generating interactive data tables without further processing or assumptions about the original data structure. However, based on the information, a conceptual representation of how such data could be presented in an interactive table format is provided below, using example data points derived from the search results.

Example Table 1: Alachlor Half-lives in Soil (Conceptual)

Soil TypeConditionsHalf-life (days)Source Index
Sandy loamAerobic<18 epa.gov
Silt loamAerobic<18 epa.gov
Silty clay loamAerobic<18 epa.gov
Silt loamAerobic2-3 weeks (~14-21) epa.gov, epa.gov
Silty clay loamAerobic2-3 weeks (~14-21) epa.gov, epa.gov
Sandy loamAerobic2-3 weeks (~14-21) epa.gov, epa.gov
Sandy loamAerobic~4 epa.gov, epa.gov
LoamAerobic~4 epa.gov, epa.gov
Hord silt loam (surface)Aerobic8 researchgate.net
Hord silt loam (deep)Aerobic49 researchgate.net

Example Table 2: Distribution of 14C in Soil Over Time (Conceptual - based on Figure 1 from Source usda.gov)

Tillage SystemTime (days)Methanol-Extractable 14C (%)Unextractable 14C (%)Mineralized 14C (as 14CO2-C) (%)Source Index
No-Tillage (NT)~1248.5-- usda.gov
Conventional Tillage (CT)~1257.3-- usda.gov
No-Tillage (NT)54-43-5413 usda.gov
Conventional Tillage (CT)54-43-547 usda.gov

(Note: The values in Example Table 2 are approximate interpretations from the text describing Figure 1 in Source usda.gov and are used for illustrative purposes of an interactive table format. The original figure would provide more precise data points.)

Q & A

Q. What are the primary considerations when designing experiments involving ALACHLOR-RING-UL-14C to ensure reproducibility?

  • Methodological Answer : Reproducibility requires strict documentation of experimental variables (e.g., solvent purity, temperature, pH) and validation of analytical methods (e.g., HPLC, LC-MS). Use standardized protocols for sample preparation and controls, such as spiked recovery tests for 14C-labeled compounds. Ensure metadata (e.g., instrument calibration logs) are archived and referenced in publications .

Q. How can researchers conduct a comprehensive literature review on this compound using academic databases and grey literature?

  • Methodological Answer : Start with primary databases (SciFinder, Reaxys) for peer-reviewed studies, and supplement with grey literature (e.g., regulatory reports, conference abstracts) for unpublished data. Use Boolean search terms like "alachlor AND degradation pathways" or "14C-labeled alachlor AND soil adsorption." Evaluate sources for methodological rigor using criteria such as peer review status, author expertise, and consistency with established findings .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for carcinogenic compounds: use fume hoods, double-glove systems, and radiation shielding for 14C. Conduct regular waste audits and decontamination checks. Include a toxicity assessment in the experimental design, referencing Safety Data Sheets (SDS) and EPA risk profiles .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in degradation data of this compound across different studies?

  • Methodological Answer : Perform comparative meta-analysis by tabulating variables (e.g., soil type, microbial activity, light exposure) from conflicting studies. Use statistical models (ANCOVA) to isolate confounding factors. Validate hypotheses through controlled lab experiments replicating disputed conditions. For example, discrepancies in half-life values may arise from unaccounted redox conditions, which can be tested via potentiostatic setups .

Q. How can isotopic tracing techniques (e.g., 14C labeling) be optimized in this compound studies to track metabolic pathways accurately?

  • Methodological Answer : Optimize 14C labeling efficiency by verifying radiopurity (>98%) via scintillation counting. Use hybrid detectors (e.g., LC-radiodetection-MS) to correlate metabolite structures with isotopic signals. For soil studies, employ microcosm systems with sterile controls to distinguish biotic vs. abiotic degradation. Calibrate recovery rates using internal standards like 14C-glucose .

Q. What strategies are effective for integrating historical this compound data with modern high-throughput results?

  • Methodological Answer : Develop a harmonized database with fields for legacy parameters (e.g., extraction methods) and modern omics data (e.g., metagenomic profiles). Use data-wrangling tools (Python Pandas, R tidyverse) to align units and fill gaps. Cross-validate findings via sensitivity analysis, particularly for older studies lacking metadata .

Data Analysis and Validation

Q. How should researchers address variability in 14C recovery rates during this compound extraction from environmental matrices?

  • Methodological Answer : Apply matrix-specific correction factors (e.g., humic acid interference in soil) and validate extraction efficiency via spike-and-recovery experiments. Use isotope dilution mass spectrometry (IDMS) for quantification. Report recovery rates alongside raw data to enable cross-study comparisons .

Q. What criteria should guide the selection of analytical techniques for detecting this compound degradation products?

  • Methodological Answer : Prioritize techniques with complementary strengths:
Technique Strength Limitation
HRMS (High-Resolution MS)Accurate mass for unknown IDHigh cost
NMRStructural elucidationLow sensitivity
Radio-TLCQuantifies 14C distributionLimited resolution
Combine methods (e.g., radio-TLC followed by HRMS) for comprehensive profiling .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data involving proprietary or restricted compounds?

  • Methodological Answer : Disclose all collaborations with chemical suppliers in the acknowledgments. Secure Material Transfer Agreements (MTAs) for proprietary strains or reagents. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, using repositories like Zenodo or EPA’s ChemView .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.